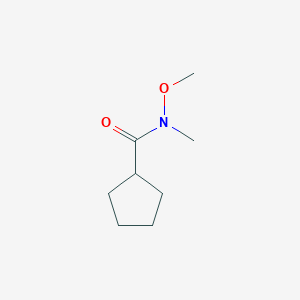










|
REACTION_CXSMILES
|
C(Cl)(=O)C(Cl)=O.[CH:7]1([C:12]([OH:14])=O)[CH2:11][CH2:10][CH2:9][CH2:8]1.[CH3:15][NH:16][O:17][CH3:18].N1C=CC=CC=1>CN(C)C=O.ClCCl>[CH:7]1([C:12]([N:16]([CH3:15])[O:17][CH3:18])=[O:14])[CH2:11][CH2:10][CH2:9][CH2:8]1
|


|
Name
|
|
|
Quantity
|
7.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
|
Name
|
|
|
Quantity
|
4.56 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCC1)C(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
CN(C=O)C
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
|
Name
|
|
|
Quantity
|
4.3 g
|
|
Type
|
reactant
|
|
Smiles
|
CNOC
|
|
Name
|
|
|
Quantity
|
7.1 mL
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC=C1
|


|
Type
|
CUSTOM
|
|
Details
|
stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture was evaporated under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
the residual oxalyl chloride removed azeotropically using dichloromethane
|
|
Type
|
DISSOLUTION
|
|
Details
|
The resulting oil was dissolved in dichloromethane (50 ml)
|
|
Type
|
TEMPERATURE
|
|
Details
|
The resulting mixture was cooled
|
|
Type
|
CUSTOM
|
|
Details
|
the cooling bath removed
|
|
Type
|
WAIT
|
|
Details
|
continued for 18 hours
|
|
Duration
|
18 h
|
|
Type
|
ADDITION
|
|
Details
|
The reaction mixture was then diluted with dichloromethane (50 ml)
|
|
Type
|
WASH
|
|
Details
|
washed with 5% aqueous citric acid solution (×2) and saturated brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Na2SO4)
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by chromatography on silica gel
|
|
Type
|
WASH
|
|
Details
|
eluting with a solvent gradient of methanol:dichloromethane (0:100 to 2:98)
|




|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |